4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyridine ring, an azetidine ring, and a bromobenzenesulfonyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, starting with the preparation of the azetidine ring and the pyridine ring separately. The azetidine ring is often synthesized through cyclization reactions involving appropriate precursors, while the pyridine ring can be prepared through various established methods in heterocyclic chemistry.
One common synthetic route involves the reaction of 2-bromobenzenesulfonyl chloride with azetidine-3-ol to form the intermediate 1-(2-bromobenzenesulfonyl)azetidin-3-yl. This intermediate is then reacted with 2-chloropyridine-3-carboxamide under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine and azetidine rings.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-{[1-(2-chlorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 4-{[1-(2-fluorobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
- 4-{[1-(2-methylbenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Uniqueness
The uniqueness of 4-{[1-(2-bromobenzenesulfonyl)azetidin-3-yl]oxy}pyridine-2-carboxamide lies in its bromobenzenesulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications and research studies.
Properties
IUPAC Name |
4-[1-(2-bromophenyl)sulfonylazetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O4S/c16-12-3-1-2-4-14(12)24(21,22)19-8-11(9-19)23-10-5-6-18-13(7-10)15(17)20/h1-7,11H,8-9H2,(H2,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDAZAMXTGLGPOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC=CC=C2Br)OC3=CC(=NC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.